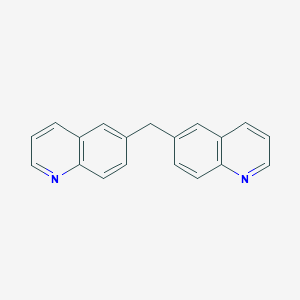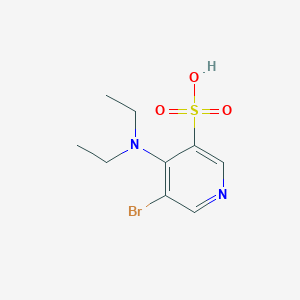![molecular formula C16H21N3O3 B11826572 tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate](/img/structure/B11826572.png)
tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate: is a compound that features a tert-butyl carbamate group attached to a propan-2-yl chain, which is further connected to a 3-phenyl-1,2,4-oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.
Attachment of the propan-2-yl chain: The oxadiazole ring is then reacted with a suitable alkylating agent to introduce the propan-2-yl group.
Introduction of the tert-butyl carbamate group: Finally, the compound is treated with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.
Reduction: Reduction reactions can occur at the carbamate group, converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Products may include oxidized derivatives of the oxadiazole ring.
Reduction: The major product would be the corresponding amine.
Substitution: Substituted phenyl derivatives are formed.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology:
- Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The carbamate group can also form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the oxadiazole ring.
Phenyl oxadiazole derivatives: Compounds with similar biological activity but different substituents on the oxadiazole ring.
Uniqueness:
- The combination of the tert-butyl carbamate group and the 3-phenyl-1,2,4-oxadiazole ring in a single molecule provides unique reactivity and biological activity, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H21N3O3 |
|---|---|
Peso molecular |
303.36 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C16H21N3O3/c1-15(2,3)21-14(20)18-16(4,5)13-17-12(19-22-13)11-9-7-6-8-10-11/h6-10H,1-5H3,(H,18,20) |
Clave InChI |
MKJRVRMHFLUODM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C)(C)C1=NC(=NO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate](/img/structure/B11826499.png)











![3-[2-[2-[2-[2-[5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11826578.png)
![(R)-N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B11826579.png)
